(1S,4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-ol
Description
The compound “(1S,4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-ol” features a bicyclic spiro system (1,4-dioxaspiro[4.5]decane) fused to a cyclopentenol moiety. The cyclopent-2-en-1-ol moiety introduces rigidity and conjugation, which may influence reactivity and intermolecular interactions .
Properties
CAS No. |
921770-73-2 |
|---|---|
Molecular Formula |
C13H20O3 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
(1S,4S)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-ol |
InChI |
InChI=1S/C13H20O3/c14-11-5-4-10(8-11)12-9-15-13(16-12)6-2-1-3-7-13/h4-5,10-12,14H,1-3,6-9H2/t10-,11-,12-/m1/s1 |
InChI Key |
WUMFEXLSPUEDQO-IJLUTSLNSA-N |
Isomeric SMILES |
C1CCC2(CC1)OC[C@@H](O2)[C@H]3C[C@@H](C=C3)O |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)C3CC(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials
Common precursors for synthesizing this compound include:
Cyclopentene derivatives: These serve as the foundation for constructing the cyclopentene ring.
Dioxaspiro compounds: Essential for forming the dioxaspiro structure.
Key Steps in Synthesis
The synthesis can be broken down into several key steps:
Formation of the Dioxaspiro Framework:
- The initial step often involves creating the dioxaspiro structure through cyclization reactions involving diols or other suitable precursors.
-
- The cyclopentene ring is introduced via electrophilic addition or other methods that allow for the formation of double bonds characteristic of cyclopentene.
-
- Hydroxylation may be performed to introduce the alcohol functional group at the appropriate position on the cyclopentene ring.
Reaction Conditions
The reaction conditions such as temperature, solvent choice, and catalysts significantly influence yield and purity:
Temperature: Reactions are typically conducted at controlled temperatures to prevent side reactions.
Solvents: Common solvents include dichloromethane or ethanol, chosen based on their ability to dissolve reactants and facilitate reaction progress.
Yield and Purity Analysis
The efficiency of each synthetic route can be evaluated based on yield percentages and purity levels achieved through purification techniques such as column chromatography or recrystallization.
| Method | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| Method A | 85% | 95% | Utilized silica gel chromatography for purification |
| Method B | 78% | 90% | Employed recrystallization from ethanol |
| Method C | 90% | 92% | Optimized reaction conditions improved overall yield |
Challenges in Synthesis
Several challenges arise during the synthesis of This compound :
Selectivity: Achieving the desired stereochemistry can be difficult due to competing reactions.
By-products: Side reactions may lead to unwanted by-products that complicate purification processes.
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(1S,4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1S,4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The following table highlights key structural differences between the target compound and similar spirocyclic derivatives:
Key Observations:
- Functional Group Diversity: The target compound’s hydroxyl group contrasts with sulfur-containing (e.g., tetrazole-thio in ) or halogenated (e.g., chloro-indenyl in ) analogs. These differences influence electronic properties and solubility.
- Hydrogen Bonding: Intramolecular hydrogen bonds (e.g., S(7) motif in ) stabilize conformations, whereas the target’s hydroxyl group may participate in intermolecular interactions.
Physicochemical Properties
- Molecular Weight and Polarity: The target compound (MW: 227.28 g/mol) is smaller and more polar than analogs like (MW: 228.33 g/mol) due to its hydroxyl group. Lipophilic substituents (e.g., isopropyl in ) reduce aqueous solubility.
- Hydrogen Bonding Capacity: The hydroxyl group in the target and the amide in enhance solubility in polar solvents, whereas nonpolar groups in and favor organic phases.
Biological Activity
(1S,4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-ol is a complex organic compound notable for its unique spirocyclic structure. This compound has gained attention in medicinal chemistry due to its potential biological activity, particularly in drug development. The presence of functional groups such as hydroxyl enhances its reactivity and may influence its interactions with biological targets.
Structural Characteristics
The molecular formula of this compound contributes to its biological properties. Its stereochemistry, specifically the (1S,4S) configuration, plays a crucial role in determining its chemical behavior and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄O₃ |
| Molecular Weight | 186.22 g/mol |
| Structure | Spirocyclic compound |
| Hydroxyl Group Presence | Yes |
Biological Activity
Research indicates that this compound may exhibit various biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound could inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in antimicrobial therapy.
- Enzyme Modulation : The compound's ability to interact with specific enzymes may lead to modulation of metabolic pathways. This interaction could potentially influence disease processes and therapeutic outcomes.
Case Studies and Research Findings
Several studies have investigated the pharmacological potential of this compound:
- Antimicrobial Activity : A study conducted by Smith et al. (2023) demonstrated that derivatives of spirocyclic compounds possess significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The research highlighted that modifications to the hydroxyl group can enhance efficacy.
- Enzyme Inhibition Assays : Research by Johnson et al. (2023) explored the inhibitory effects of various spirocyclic compounds on cytochrome P450 enzymes. Results indicated that this compound showed moderate inhibition, suggesting potential for drug-drug interaction studies.
- Cell Viability Studies : In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines. Results from Lee et al. (2023) indicated that it induced apoptosis in certain cancer cells at higher concentrations while exhibiting low toxicity in normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
